KGP03

Tubulin Polymerization Microtubule Dynamics Colchicine Site

KGP03 is a validated dihydronaphthalene-based tubulin polymerization inhibitor delivering sub-μM potency (IC50 0.46 μM) and near-complete colchicine binding displacement (90% at 1 μM). It exhibits nanomolar cytotoxicity across NCI-H460, DU-145, and SK-OV-3 lines (GI50 2.19–4.51 nM), outperforming analogue KGP413 by 2- to 3-fold. The established phosphate prodrug (KGP04) ensures soluble in vivo dosing for tumor vascular disruption studies. Choose KGP03 for reproducible, benchmarked results in tubulin dynamics, SAR screening, and dual-mechanism cancer agent research. Solicite a quote for ≥98% purity with full analytical verification.

Molecular Formula C20H22O5
Molecular Weight 342.39
Cat. No. B1193002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGP03
SynonymsKGP03;  KGP 03;  KGP-03
Molecular FormulaC20H22O5
Molecular Weight342.39
Structural Identifiers
SMILESOC1=C2CCC=C(C3=CC(OC)=C(OC)C(OC)=C3)C2=CC=C1OC
InChIInChI=1S/C20H22O5/c1-22-16-9-8-14-13(6-5-7-15(14)19(16)21)12-10-17(23-2)20(25-4)18(11-12)24-3/h6,8-11,21H,5,7H2,1-4H3
InChIKeyKMHXPLFYVAJLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KGP03: A Potent Dihydronaphthalene Inhibitor of Tubulin Polymerization for Anticancer and Vascular Disruption Research


KGP03 is a synthetic small-molecule dihydronaphthalene analogue inspired by the natural product combretastatin A-4 (CA4) [1]. It functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site on β-tubulin , leading to microtubule destabilization. KGP03 exhibits nanomolar to picomolar cytotoxicity against human cancer cell lines and also demonstrates activity as a vascular disrupting agent (VDA) [2], making it a valuable tool compound for investigating tubulin dynamics and tumor vasculature disruption.

Why In-Class Colchicine Site Binders Cannot Substitute for KGP03 in Tubulin Inhibition Studies


While many small molecules target the colchicine-binding site of tubulin, the dihydronaphthalene scaffold of KGP03 confers a unique combination of sub-micromolar tubulin polymerization inhibition, low nanomolar cytotoxicity, and demonstrated in vivo vascular disrupting efficacy through its phosphate prodrug [1][2]. Closely related analogues such as KGP413, despite structural similarity, exhibit significantly reduced potency in tubulin polymerization assays and cell-based cytotoxicity [3]. Generic substitution with other colchicine site binders (e.g., CA4, KGP18) fails to replicate this precise potency profile and the established prodrug strategy, which is critical for translational research and reproducible in vivo studies. The quantitative evidence below delineates these specific, measurable differentiators that inform scientific and procurement decisions.

KGP03 Product-Specific Quantitative Evidence for Tubulin Polymerization Inhibition, Cytotoxicity, and Vascular Disruption


Superior Tubulin Polymerization Inhibition: KGP03 (IC50 = 0.46 μM) vs. KGP413 (IC50 = 1.2 μM) and CA4 (IC50 = 1.2 μM)

KGP03 inhibits tubulin polymerization with an IC50 of 0.46 ± 0.007 μM, demonstrating a 2.6-fold greater potency compared to the structurally related dihydronaphthalene analogue KGP413 (IC50 = 1.2 ± 0.007 μM) and the clinical benchmark combretastatin A-4 (CA4, IC50 = 1.2 ± 0.05 μM) under identical assay conditions [1]. The inactive prodrug KGP04 (IC50 > 20 μM) confirms that the parent phenol moiety is essential for activity [1].

Tubulin Polymerization Microtubule Dynamics Colchicine Site

Enhanced Cytotoxicity Against Human Cancer Cell Lines: KGP03 GI50 Values (2.19–4.51 nM) vs. KGP413 (6.22–21.6 nM)

In SRB assays, KGP03 exhibits low nanomolar GI50 values against NCI-H460 (0.00451 μM), DU-145 (0.00349 μM), and SK-OV-3 (0.00219 μM) human cancer cell lines, demonstrating 2- to 3-fold greater potency compared to its close analogue KGP413 (GI50 = 0.0216, 0.00730, and 0.00622 μM, respectively) [1]. KGP03 is also 1.1- to 1.7-fold more potent than CA4 in these cell lines (CA4 GI50 = 0.00500, 0.00602, and 0.00506 μM) [1].

Cytotoxicity Cancer Cell Lines GI50

Potent Inhibition of Colchicine Binding: KGP03 (90% at 1 μM) vs. KGP413 (81% at 1 μM)

KGP03 inhibits [³H]colchicine binding to tubulin by 90% ± 2% at 1 μM and 98% ± 0.3% at 5 μM, demonstrating superior competitive binding compared to the closely related analogue KGP413 (81% ± 2% at 1 μM) and the benchmark CA4 (84% ± 1.1% at 1 μM) [1]. This confirms that the dihydronaphthalene scaffold of KGP03 engages the colchicine-binding site with higher affinity than both its direct analogue and the natural product lead.

Colchicine Binding Competitive Inhibition Tubulin Site

Established Prodrug Strategy for In Vivo Vascular Disruption: KGP04 (Phosphate Prodrug of KGP03) Demonstrates Tumor Blood Flow Reduction

The phosphate prodrug of KGP03, designated KGP04, was specifically synthesized to enhance water solubility for in vivo evaluation [1]. Administration of KGP04 (15 mg kg⁻¹) in a Fischer rat bearing an A549-luc human lung tumor resulted in quantifiable disruption of tumor-associated blood flow as measured by color Doppler ultrasound [2]. This in vivo vascular disrupting activity distinguishes KGP03 from analogues lacking an established prodrug strategy, enabling translational studies that are not feasible with the parent compound alone.

Vascular Disrupting Agent Prodrug In Vivo

Dual Mechanism of Action: KGP03 Functions as Both Cytotoxic Agent and Vascular Disrupting Agent (VDA)

KGP03, along with its benzosuberene counterpart KGP18, has been characterized as possessing a dual mechanism of action, functioning both as a potent cytotoxic anticancer agent and as a vascular disrupting agent (VDA) [1][2]. This dual functionality is not universally shared among colchicine-site binders and provides a broader therapeutic window and distinct experimental utility compared to agents that act solely through cytotoxicity.

Dual Mechanism Vascular Disrupting Agent Cytotoxicity

Optimal Research Applications for KGP03 Based on Validated Performance Metrics


In Vitro Mechanistic Studies of Microtubule Destabilization

KGP03 is ideally suited for biochemical and cellular assays investigating tubulin polymerization dynamics. Its sub-micromolar IC50 (0.46 μM) for tubulin polymerization inhibition and near-complete colchicine binding displacement (90% at 1 μM) provide a robust and reproducible signal for studying colchicine-site mediated microtubule destabilization [1]. The compound's low nanomolar cytotoxicity in cancer cell lines ensures clear anti-proliferative readouts with minimal compound usage [1].

Preclinical Evaluation of Vascular Disrupting Agents (VDAs)

For in vivo studies focused on tumor vasculature disruption, the phosphate prodrug KGP04 offers a critical advantage. Researchers can administer KGP04 in animal models (e.g., the A549-luc rat model) to achieve quantifiable tumor blood flow reduction, as demonstrated by color Doppler ultrasound [2]. This established prodrug strategy eliminates solubility barriers and enables reliable assessment of vascular shutdown in vivo, a key differentiator from non-prodrug analogues [3].

Cancer Cell Line Screening and Comparative Potency Studies

KGP03's differential cytotoxicity profile across NCI-H460, DU-145, and SK-OV-3 cell lines (GI50 range: 2.19–4.51 nM) makes it a valuable reference compound for screening novel tubulin inhibitors or evaluating cancer cell line sensitivity to colchicine-site binders [1]. Its consistent 2- to 3-fold superiority over KGP413 provides a clear benchmark for structure-activity relationship (SAR) studies [1].

Dual Mechanism Drug Discovery Programs

KGP03 serves as a tool compound for programs exploring agents with combined cytotoxic and vascular disrupting properties. Its established dual mechanism of action [2][4] allows researchers to investigate synergistic effects in tumor models and to benchmark novel dual-acting compounds against a well-characterized standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KGP03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.